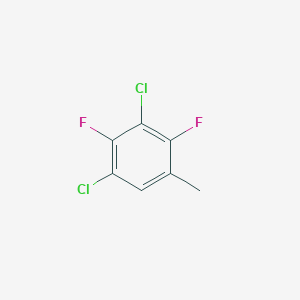

3,5-Dichloro-2,4-difluorotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dichloro-2,4-difluorotoluene is a versatile chemical compound with the molecular formula C7H4Cl2F2. It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a toluene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-2,4-difluorotoluene typically involves the halogenation of toluene derivatives One common method is the selective chlorination and fluorination of toluene under controlled conditions Industrial production methods often utilize catalysts and specific reaction conditions to achieve high yields and purity

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine and fluorine substituents activate the aromatic ring toward nucleophilic substitution. The fluorine atoms, in particular, strongly direct incoming nucleophiles to specific positions due to their -I and +M effects.

Electrophilic Aromatic Substitution

Despite the deactivating nature of halogens, nitration and sulfonation occur at positions ortho/para to the methyl group, moderated by steric and electronic factors.

Oxidation and Reduction

The methyl group undergoes oxidation, while halogens may participate in redox processes under specific conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging halogen substituents as leaving groups.

Photochemical and Thermal Reactions

UV irradiation induces unique reactivity, including dimerization and halogen migration.

Biological and Environmental Reactivity

The compound’s stability and toxicity inform its environmental impact:

-

Hydrolysis : Slow degradation in aqueous alkaline conditions (t₁/₂ = 14 days at pH 9, 25°C) .

-

Photolysis : Rapid breakdown under sunlight (t₁/₂ = 2.5 hours) via radical intermediates .

-

Toxicity : Oral LD₅₀ (rats) = 320 mg/kg; classified as Acute Tox. 4 (H302) .

Key Mechanistic Insights:

-

Steric Effects : The methyl group impedes substitution at position 1, favoring reactivity at positions 3, 5, and 6.

-

Electronic Effects : Fluorine’s strong -I effect outweighs its +M effect, making SNAr feasible even at low temperatures.

-

Thermodynamic Control : Nitration and sulfonation products depend on reaction time and temperature .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Compounds

3,5-Dichloro-2,4-difluorotoluene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:

- Nucleophilic Substitution Reactions : The chlorine and fluorine atoms can be replaced by nucleophiles, enabling the formation of new compounds.

- Oxidation and Reduction Reactions : It can be oxidized to produce benzoic acid derivatives or reduced to simpler hydrocarbons using appropriate reagents like potassium permanganate or lithium aluminum hydride.

Agrochemical Applications

Intermediate in Pesticide Production

One of the notable applications of this compound is as an intermediate in the production of agrochemicals. Specifically, it is utilized in synthesizing Teflubenzuron, a benzoylphenylurea compound that acts as a chitin synthesis inhibitor for pest control in various crops such as fruits and vegetables . This application underscores its importance in sustainable agriculture practices.

Pharmaceutical Research

Potential Drug Development

The compound is under investigation for potential pharmaceutical applications. Its unique chemical properties make it a candidate for developing new drugs with specific biological activities. Researchers are exploring its interactions with biological systems to understand its efficacy and safety profiles .

Material Science

Development of New Materials

In materials science, this compound is explored for its potential in creating new polymers and materials due to its stability and reactivity. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance .

Case Studies

Wirkmechanismus

The mechanism by which 3,5-Dichloro-2,4-difluorotoluene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing chlorine and fluorine atoms influences the reactivity of the toluene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-2,4-difluorotoluene can be compared with other halogenated toluenes, such as:

2,4-Dichlorotoluene: Similar in structure but lacks fluorine atoms, resulting in different reactivity and applications.

3,5-Difluorotoluene: Contains only fluorine atoms, making it less reactive in certain substitution reactions compared to this compound.

3,5-Dichlorotoluene:

The unique combination of chlorine and fluorine atoms in this compound provides distinct reactivity patterns and makes it valuable for specific research and industrial applications.

Eigenschaften

IUPAC Name |

1,3-dichloro-2,4-difluoro-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSONDKIAYOLPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.